molecular formula C24H20N4O4S B6513558 N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenoxybenzamide CAS No. 349145-40-0

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenoxybenzamide

Cat. No. B6513558
CAS RN: 349145-40-0
M. Wt: 460.5 g/mol
InChI Key: HHPMJCJXFOEWTQ-UHFFFAOYSA-N
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Description

“N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenoxybenzamide” is a chemical compound with the molecular formula C24H20N4O4S . It is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrimidine ring, a sulfamoyl group, and a phenoxybenzamide group . The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms to form infinite chains .

Scientific Research Applications

Antimicrobial Activity

Sulfonamides have been widely studied for their antimicrobial properties. In the case of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenoxybenzamide , it shows activity against various microorganisms. Researchers have evaluated its effectiveness using the agar diffusion method. Notably, compounds 9d, 9e, 9a, 6d, and 6e exhibit particularly strong antimicrobial activity against Gram-positive bacteria (such as Bacillus cereus and B. subtilis) and Gram-negative bacteria (Enterobacter aerogenes) .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes .

Mode of Action

The exact mode of action of this compound is not fully understood. It is likely that it interacts with its targets in a manner that alters their normal function, leading to changes in cellular processes. This could involve binding to the active site of an enzyme, thereby inhibiting its function, or interacting with a receptor to modulate its signaling .

Biochemical Pathways

Based on the structure and known activities of similar compounds, it may influence pathways related to cell growth and proliferation, apoptosis, or other cellular functions .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-documented. These properties would determine the bioavailability of the compound, influencing how much of the drug reaches its target sites in the body. Factors such as solubility, stability, and the presence of transport proteins can all impact ADME properties .

Result of Action

Given the potential targets and pathways it may affect, it could lead to changes in cell growth, cell death, or other cellular responses .

properties

IUPAC Name

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O4S/c1-17-15-16-25-24(26-17)28-33(30,31)20-13-11-18(12-14-20)27-23(29)21-9-5-6-10-22(21)32-19-7-3-2-4-8-19/h2-16H,1H3,(H,27,29)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPMJCJXFOEWTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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